![molecular formula C12H22N2O2 B3011421 tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1314401-99-4](/img/structure/B3011421.png)

tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

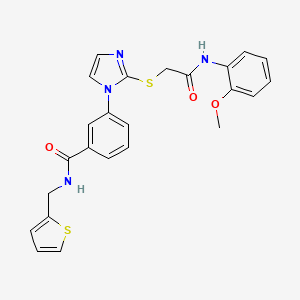

“tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is typically stored at room temperature and appears as an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13)12(8-14)5-4-6-12/h9H,4-8,13H2,1-3H3 . This indicates that the compound contains a spirocyclic structure with an amine group and a carboxylate ester group.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Background:Tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate: belongs to the spirocyclic class of compounds, characterized by a unique bridged structure. Researchers have explored its potential in drug discovery due to its interesting properties.

Applications:- Enzyme Inhibition : The tert-butyl ester group may be exploited for enzyme inhibition, especially in cases where metabolic stability is crucial .

Chemical Synthesis and Protecting Groups

Background: The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents.

Applications:- Stability in Reactions : The tert-butyl group remains intact during various synthetic transformations, facilitating complex molecule synthesis .

Pharmacokinetics and Metabolism Studies

Background: Understanding how compounds are metabolized in the body is crucial for drug development.

Applications:- Enzyme Substrate : Investigating its metabolism by carboxylesterase enzymes (such as CES1) provides insights into clearance pathways .

Materials Science and Surface Modification

Background: Functionalized spirocyclic compounds can modify surfaces and enhance material properties.

Applications:- Polymer Additives : Incorporating this compound into polymers may alter mechanical properties or surface interactions .

Organic Synthesis and Building Blocks

Background: Spirocyclic motifs are valuable building blocks in organic synthesis.

Applications:- Natural Product Synthesis : Spirocyclic intermediates play a role in the total synthesis of complex natural products .

Chemical Education and Research Tools

Background: Compounds like tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate serve as educational tools and research probes.

Applications:Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of “tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

The exact mode of action of “tert-Butyl 8-amino-6-azaspiro[3It is believed to interact with its targets through its unique spirocyclic structure, which may allow it to bind to and modulate the activity of various proteins or enzymes .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate” are currently under investigation. Given its unique structure, it is likely that this compound could interact with multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 8-amino-6-azaspiro[3Its molecular weight (22632 g/mol) suggests that it may have favorable absorption and distribution characteristics

Propriétés

IUPAC Name |

tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13)12(8-14)5-4-6-12/h9H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGSKIGKSYCEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B3011338.png)

![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)

![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)

![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)